molecular formula C16H23BrClNO5 B4001377 [4-(2-bromo-4-chlorophenoxy)butyl]butylamine oxalate

[4-(2-bromo-4-chlorophenoxy)butyl]butylamine oxalate

Cat. No.: B4001377
M. Wt: 424.7 g/mol
InChI Key: NWYSJMOHYKKMND-UHFFFAOYSA-N
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Description

[4-(2-bromo-4-chlorophenoxy)butyl]butylamine oxalate is a useful research compound. Its molecular formula is C16H23BrClNO5 and its molecular weight is 424.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.04481 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Polymers and Devices

Research has demonstrated the development of new electrochromic polymers incorporating 4-butyltriphenylamine (BuTPA) units, highlighting their potential in creating electrochromic devices such as smart windows or displays. These polymers, obtained through Suzuki−Miyaura cross-coupling reactions, exhibit solubility in common organic solvents, facilitating film deposition by spray-coating. Their application in electrochromic cells suggests a promising avenue for innovative electrochromic applications (Beaupré, Dumas, & Leclerc, 2006).

Chemiluminescence Demonstrations

A study introduced a halogen-free oxalate ester derived from methyl salicylate as an effective alternative to traditional halogenated oxalate esters used in peroxyoxalate chemiluminescence demonstrations. This new compound, which is easily prepared and soluble in environmentally friendly solvents, could offer a safer and more accessible means for educational and research purposes in demonstrating chemiluminescence processes (Cambrea, Davis, Groshens, & Meylemans, 2013).

Nanomaterial Synthesis

The synthesis of zinc oxide nanotriangles through the thermal decomposition of zinc oxalate has been explored, using surfactants to control particle size. This method of nanomaterial synthesis underscores the role of precursor compounds like oxalates in fabricating nanoscale materials with specific geometries and properties, relevant in fields ranging from electronics to catalysis (Salavati-Niasari, Mir, & Davar, 2009).

Antibacterial Activity

New compounds including aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e][1,3,2]oxazaphosphinine 2-oxides have been synthesized, showcasing significant antibacterial activity. This research highlights the potential of chemically modified oxalates and related compounds in developing new antibacterial agents (Prasad et al., 2006).

Environmental Management

In environmental science, the photo-Fenton degradation of herbicides like 2,4-D in water using ferrioxalate complexes demonstrates the application of oxalate compounds in water treatment processes. This approach, especially at neutral pH conditions, could improve the efficiency of removing organic pollutants from water, indicating oxalates' role in environmental remediation technologies (Conte, Schenone, & Alfano, 2016).

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)-N-butylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrClNO.C2H2O4/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(16)11-13(14)15;3-1(4)2(5)6/h6-7,11,17H,2-5,8-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYSJMOHYKKMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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